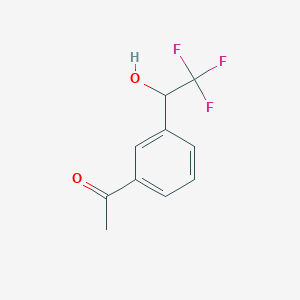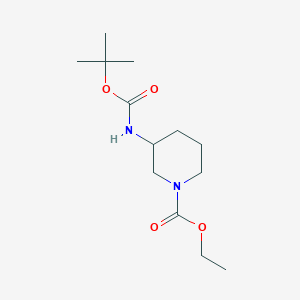
Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with tert-butyl chloroformate to introduce the Boc protecting group. The reaction conditions generally involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes . The use of flow microreactors has been shown to enhance the synthesis of tert-butyl esters, making the process more sustainable and versatile .
化学反応の分析
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, free amines, and substituted piperidine derivatives, depending on the specific reaction and conditions used .
科学的研究の応用
Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine. This selective protection and deprotection mechanism allows for the precise construction of complex molecules .
類似化合物との比較
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
tert-Butyl 3-oxoazetidine-1-carboxylate: Utilized in the synthesis of various heterocyclic compounds.
Uniqueness
Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is unique due to its specific structure, which combines a piperidine ring with a Boc-protected amino group and an ethyl ester. This combination allows for versatile applications in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules. The presence of the Boc group provides selective protection, making it a valuable intermediate in multi-step synthetic processes .
特性
分子式 |
C13H24N2O4 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-12(17)15-8-6-7-10(9-15)14-11(16)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16) |
InChIキー |
VMBJUFPKQBKKJF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCCC(C1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



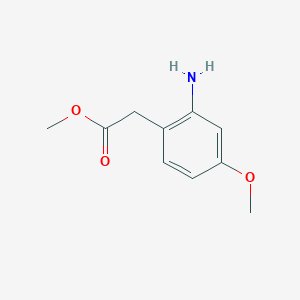
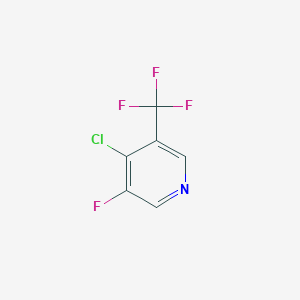

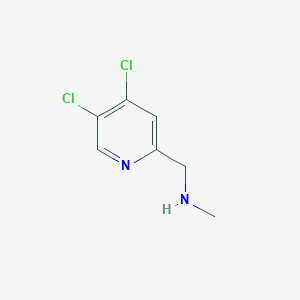
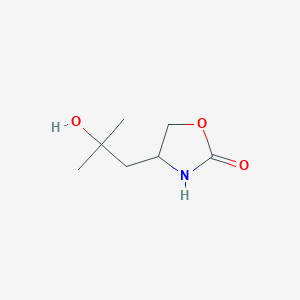
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
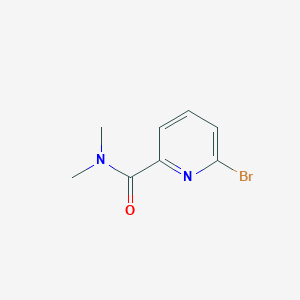
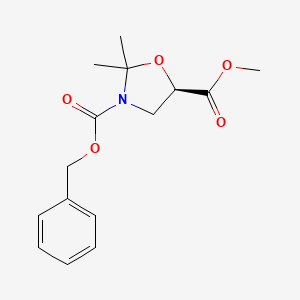
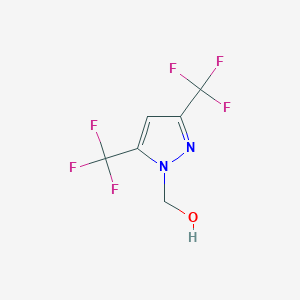
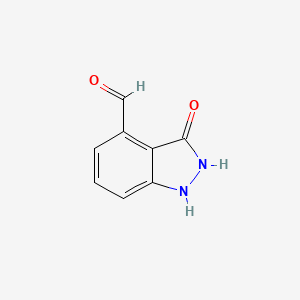
![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)
